molecular formula C27H24F3N3O2S B2913712 N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide CAS No. 443333-55-9

N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B2913712
CAS RN: 443333-55-9
M. Wt: 511.56
InChI Key: CQRXMUUIIGMIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C27H24F3N3O2S and its molecular weight is 511.56. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

N-(3-Amino-4-methylphenyl)benzamide (1): serves as a crucial building block in the synthesis of various drug candidates. Its applications in medicinal chemistry are diverse, making it an essential raw material and intermediate. Let’s explore its significance:

Synthesis Routes

Two primary synthetic routes are commonly employed for manufacturing compound 1:

Microflow Synthesis and Kinetics Study

Recently, researchers developed a continuous flow microreactor system to synthesize compound 1 and determine intrinsic reaction kinetics parameters . By screening acylating reagents and optimizing reaction conditions, they achieved an impressive yield of 85.7% within just 10 minutes . Notably:

Novel Amides with Antioxidant and Antibacterial Properties

Beyond drug development, related amides have been synthesized with interesting properties:

Bis Amide Synthesis

A new method was developed to synthesize N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide using acetic acid as a solvent. This bis amide compound was obtained in good yields and purity .

properties

IUPAC Name

N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O2S/c1-18-9-11-21(12-10-18)32-25(34)17-36-24-16-33(23-8-3-2-7-22(23)24)14-13-31-26(35)19-5-4-6-20(15-19)27(28,29)30/h2-12,15-16H,13-14,17H2,1H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRXMUUIIGMIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide

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